![molecular formula C20H13NO3S2 B5909470 5-(3,4-dihydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909470.png)
5-(3,4-dihydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(3,4-dihydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as DNTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential therapeutic applications. DNTB belongs to the class of thiazolidinone derivatives and has been extensively studied for its various biological activities such as anti-cancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The exact mechanism of action of DNTB is not fully understood. However, it is believed that DNTB exerts its biological activities by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. DNTB has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases.
Biochemical and physiological effects:
DNTB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DNTB inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DNTB has also been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DNTB in laboratory experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, DNTB has been extensively studied for its various biological activities, and there is a wealth of literature available on its potential therapeutic applications. However, one of the limitations of using DNTB in laboratory experiments is its relatively low solubility in water, which may limit its use in certain assays.
Future Directions
There are several potential future directions for research on DNTB. One area of interest is the development of DNTB-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DNTB and its potential interactions with other signaling pathways. Finally, there is a need for more studies on the pharmacokinetics and toxicity of DNTB to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of DNTB involves the condensation reaction of 2-naphthylamine and 3,4-dihydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the final product is obtained by recrystallization from ethanol.
Scientific Research Applications
DNTB has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, DNTB has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. DNTB has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S2/c22-16-9-8-12(10-17(16)23)11-18-19(24)21(20(25)26-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-11,22-23H/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSOHWRZZUIVFE-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC(=C(C=C4)O)O)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC(=C(C=C4)O)O)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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